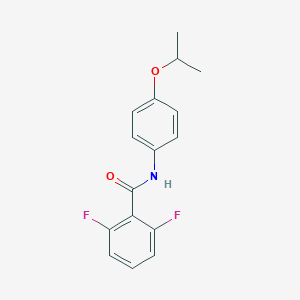
N-(4-acetylphenyl)-3-(2-phenoxyethoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-3-(2-phenoxyethoxy)benzamide, commonly known as APEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. APEB is a benzamide derivative and belongs to the class of compounds known as selective estrogen receptor modulators (SERMs).
作用機序
APEB acts as a selective estrogen receptor modulator (SERM) and selectively binds to estrogen receptors (ERs) in the body. APEB has a higher affinity for ERα than ERβ, and it acts as an estrogen antagonist in breast tissue and an estrogen agonist in bone tissue. APEB also modulates the activity of other signaling pathways, such as the Wnt/β-catenin pathway, which is involved in bone formation.
Biochemical and Physiological Effects:
APEB has been shown to have several biochemical and physiological effects. It has been found to inhibit the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis. APEB also reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, APEB prevents bone loss and increases bone density by promoting bone formation and reducing bone resorption.
実験室実験の利点と制限
APEB has several advantages for lab experiments. It is a selective estrogen receptor modulator, which means it can be used to study the role of estrogen receptors in various diseases. APEB has also been shown to have low toxicity, making it a safe compound to use in lab experiments. However, APEB has some limitations. It is a relatively new compound, and its pharmacokinetics and pharmacodynamics are not fully understood. Additionally, APEB has poor solubility in water, which can make it difficult to administer in lab experiments.
将来の方向性
There are several future directions for research on APEB. One area of research is the development of APEB analogs with improved pharmacokinetics and pharmacodynamics. Another area of research is the investigation of the role of APEB in other diseases such as osteoarthritis and Alzheimer's disease. Additionally, the mechanism of action of APEB needs to be further elucidated to understand its effects on different signaling pathways. Finally, the potential use of APEB as a therapeutic agent in humans needs to be explored further through clinical trials.
Conclusion:
APEB is a promising compound with potential therapeutic applications in various diseases. Its anti-cancer, anti-inflammatory, and anti-osteoporotic properties make it an attractive candidate for further research. The development of APEB analogs with improved pharmacokinetics and pharmacodynamics and the investigation of its role in other diseases are important future directions for research on APEB.
合成法
The synthesis of APEB involves a series of chemical reactions that start with the condensation of 4-acetylphenol and 3-(2-phenoxyethoxy)benzoyl chloride. The intermediate product obtained is then treated with ammonia to obtain APEB. The purity of the compound can be improved by recrystallization.
科学的研究の応用
APEB has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer, anti-inflammatory, and anti-osteoporotic properties. APEB has been found to inhibit the growth of breast cancer cells by selectively binding to estrogen receptors and modulating their activity. APEB has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, APEB has been found to prevent bone loss and increase bone density in animal models of osteoporosis.
特性
製品名 |
N-(4-acetylphenyl)-3-(2-phenoxyethoxy)benzamide |
|---|---|
分子式 |
C23H21NO4 |
分子量 |
375.4 g/mol |
IUPAC名 |
N-(4-acetylphenyl)-3-(2-phenoxyethoxy)benzamide |
InChI |
InChI=1S/C23H21NO4/c1-17(25)18-10-12-20(13-11-18)24-23(26)19-6-5-9-22(16-19)28-15-14-27-21-7-3-2-4-8-21/h2-13,16H,14-15H2,1H3,(H,24,26) |
InChIキー |
ZDGHOTNXKXQSSF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCCOC3=CC=CC=C3 |
正規SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCCOC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-fluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B266976.png)
![3,5-dichloro-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B266978.png)
![N-[3-(acetylamino)phenyl]-3,5-dichlorobenzamide](/img/structure/B266979.png)
![N-[4-(isobutyrylamino)phenyl]-2-isopropoxybenzamide](/img/structure/B266983.png)
![2-isopropoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B266984.png)
![3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B266987.png)
![N-isopropyl-3-[(phenylacetyl)amino]benzamide](/img/structure/B266989.png)
![N-butyl-3-[(phenylacetyl)amino]benzamide](/img/structure/B266990.png)
![4-[(3-phenylpropanoyl)amino]-N-propylbenzamide](/img/structure/B266991.png)
![3-phenyl-N-[4-(propanoylamino)phenyl]propanamide](/img/structure/B266992.png)
![N-(sec-butyl)-3-[(3-chlorobenzoyl)amino]benzamide](/img/structure/B266994.png)
![3-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B266995.png)